molecular formula C14H16N2 B15175453 5-((2-Aminophenyl)methyl)-o-toluidine CAS No. 85391-63-5

5-((2-Aminophenyl)methyl)-o-toluidine

Cat. No.: B15175453
CAS No.: 85391-63-5
M. Wt: 212.29 g/mol
InChI Key: JNBOIADEIRQOQQ-UHFFFAOYSA-N
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Description

The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 286-819-6 is known as 5-[(2-aminophenyl)methyl]-o-toluidine. This compound is a derivative of aniline, featuring both an amino group and a methyl group attached to a benzene ring. Its molecular formula is C14H16N2, and it has a molecular weight of 212.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-[(2-aminophenyl)methyl]-o-toluidine can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of 2-acetylbenzimidazoles with thiourea in ethyl alcohol and iodine .

Industrial Production Methods

Industrial production of 5-[(2-aminophenyl)methyl]-o-toluidine often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-[(2-aminophenyl)methyl]-o-toluidine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of nitro or hydroxyl derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically converting nitro groups to amino groups.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, iodine for oxidation, and hydrogen gas for reduction. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

Major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.

Scientific Research Applications

5-[(2-aminophenyl)methyl]-o-toluidine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 5-[(2-aminophenyl)methyl]-o-toluidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-[(2-aminophenyl)methyl]-o-toluidine include:

Uniqueness

What sets 5-[(2-aminophenyl)methyl]-o-toluidine apart from similar compounds is its specific structural configuration, which allows for unique reactivity and application potential. Its combination of amino and methyl groups on the benzene ring provides distinct chemical properties that are valuable in various synthetic and industrial processes.

Biological Activity

5-((2-Aminophenyl)methyl)-o-toluidine, a compound featuring both an amino group and a toluene moiety, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its antimicrobial and cytotoxic effects, as well as relevant case studies and research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C15H16N2\text{C}_{15}\text{H}_{16}\text{N}_2

This compound consists of a toluene ring substituted with an amino group and a phenyl group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of toluidine compounds exhibit significant antimicrobial properties. For example, a related compound demonstrated potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.21 μM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (μM)
This compoundE. coliTBD
5-Methyl-7-thiazolopyridinePseudomonas aeruginosa0.21
5-Methyl-7-thiazolopyridineCandida albicans0.83

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have shown that certain derivatives of toluidine compounds exhibit varying levels of toxicity against human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Notably, these studies revealed that some derivatives had lower IC50 values, indicating higher toxicity .

Table 2: Cytotoxicity of Toluidine Derivatives

CompoundCell LineIC50 (μM)
This compoundHaCatTBD
5-Methyl-7-thiazolopyridineBALB/c 3T3TBD

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focused on the synthesis and biological activity evaluation of novel thiazolopyridine derivatives found that modifications in the structure led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that similar modifications in the structure of this compound could yield compounds with improved efficacy.
  • Mechanism of Action : Molecular docking studies have been employed to elucidate the binding interactions of related compounds with bacterial targets such as DNA gyrase. These studies indicate that effective binding is crucial for the expression of antibacterial activity, suggesting potential pathways for further development of new antimicrobial agents based on the toluidine framework .
  • Safety Assessments : The safety profile of toluidine derivatives is critical given the potential for skin penetration and associated risks. For instance, o-toluidine has been classified as a human carcinogen, necessitating thorough investigations into the safety and toxicological profiles of its derivatives .

Properties

CAS No.

85391-63-5

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

5-[(2-aminophenyl)methyl]-2-methylaniline

InChI

InChI=1S/C14H16N2/c1-10-6-7-11(9-14(10)16)8-12-4-2-3-5-13(12)15/h2-7,9H,8,15-16H2,1H3

InChI Key

JNBOIADEIRQOQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC2=CC=CC=C2N)N

Origin of Product

United States

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